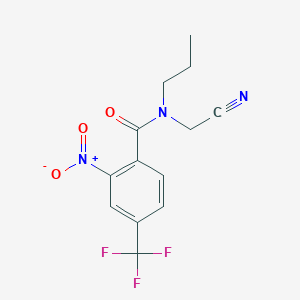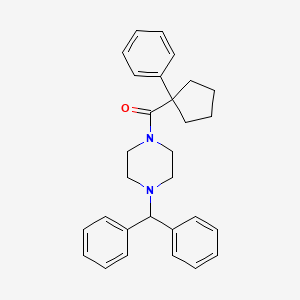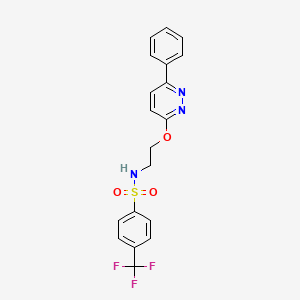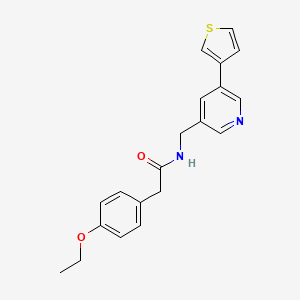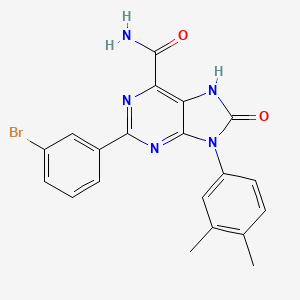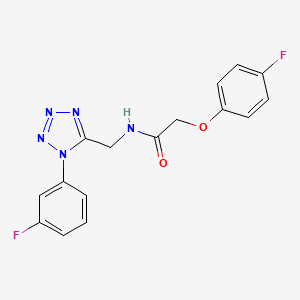
2-Bromo-6-chloro-4-methylbenzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-chloro-4-methylbenzenesulfonyl chloride is a multifaceted compound utilized in organic synthesis. It is related to other benzenesulfonyl chlorides, which serve as intermediates in the production of sulfonyl derivatives, crucial for developing pharmaceuticals, dyes, and other chemical materials.
Synthesis Analysis
The synthesis of related sulfonyl chlorides often involves the interaction of sulfonamide with chlorosulfonic acid. These processes highlight the versatility of sulfonyl chlorides as intermediates in creating sterically hindered molecules, which can be further functionalized through various chemical reactions (Rublova et al., 2017).
Molecular Structure Analysis
X-ray diffraction and electron diffraction studies are pivotal in understanding the molecular structure of sulfonyl chlorides. These methods reveal the dimensions and geometric parameters essential for elucidating the electronic structure and steric effects influencing their reactivity and interactions (Petrov et al., 2007).
Chemical Reactions and Properties
Sulfonyl chlorides like this compound undergo various chemical reactions, including nucleophilic substitutions and condensation reactions. These reactions are significantly influenced by the nature of the halogen atoms and the sulfonyl group's steric hindrance, affecting their solvation and reactivity in different solvents (Ivanov et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the compound's handling and application in synthesis. These properties are determined by the compound's molecular structure, which can be studied through X-ray crystallography and spectroscopic methods (Laba et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with nucleophiles and electrophiles, are central to the compound's utility in organic synthesis. Quantum-chemical calculations, such as density functional theory (DFT) and ab initio methods, provide insights into the electronic structure, charge distribution, and potential energy surfaces critical for understanding these properties (Nagarajan & Krishnakumar, 2018).
科学的研究の応用
Solvation Effects in Hydrolysis
2-Bromo-6-chloro-4-methylbenzenesulfonyl chloride has been studied for its solvation effects in hydrolysis. Ivanov et al. (2004) investigated the activation parameters of hydrolysis of similar compounds, noting nonmonotonic concentration dependences influenced by the kind of halogen, linked to specific structural features of sulfonyl chloride and bromide groups (Ivanov, Kislov, & Gnedin, 2004).
Synthetic Applications
The compound has been used in various synthetic applications. Vasin et al. (2016) described the synthesis and reactions of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, showing its behavior as a synthetic equivalent in reactions with dimethyl malonate and methyl acetoacetate (Vasin, Bolusheva, Razin, Kapkaeva, Petrov, & Somov, 2016).
Radical Bromination
Quartara et al. (2006) studied the solvent-dependent radical bromination of toluene sulfonyl chlorides, highlighting the improvement in yield and reproducibility when using acetonitrile (Quartara, Altamura, Guerri, Nannicini, Gensini, & Battaglia, 2006).
Polymerization Initiator Efficiency
In the field of polymer science, Gurr et al. (2005) investigated the efficiency of p-toluenesulfonyl chloride as an initiator for the polymerization of methyl methacrylate under atom transfer radical polymerization (ATRP) conditions (Gurr, Mills, Qiao, & Solomon, 2005).
Photoreduction Studies
In photoreduction research, Wubbels, Snyder, and Coughlin (1988) investigated the HCl-catalyzed photoreduction of 4-bromonitrobenzene, involving 2-bromonitrobenzene as a comparative compound, to study nucleophilic aromatic photosubstitution involving radical intermediates (Wubbels, Snyder, & Coughlin, 1988).
特性
IUPAC Name |
2-bromo-6-chloro-4-methylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O2S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHSSMVUQCJUFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

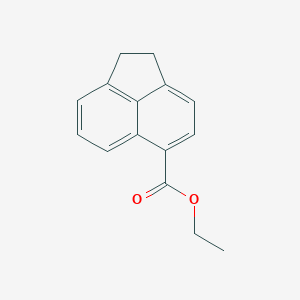
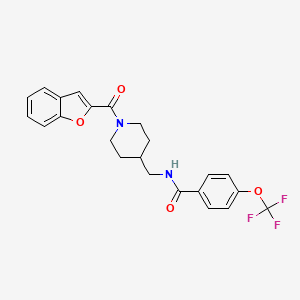
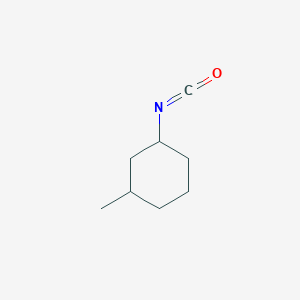
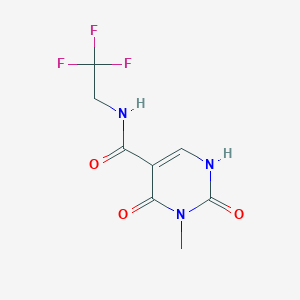
![3-({5-[(2-Hydroxy-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-3-oxopropanoic acid](/img/structure/B2481011.png)
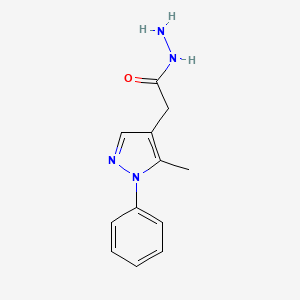
![6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2481015.png)
